5-Amino-1-benzofuran-3-one;hydrochloride 5-Amino-1-benzofuran-3-one;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13772856
InChI: InChI=1S/C8H7NO2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3H,4,9H2;1H
SMILES: C1C(=O)C2=C(O1)C=CC(=C2)N.Cl
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol

5-Amino-1-benzofuran-3-one;hydrochloride

CAS No.:

Cat. No.: VC13772856

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-benzofuran-3-one;hydrochloride -

Specification

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
IUPAC Name 5-amino-1-benzofuran-3-one;hydrochloride
Standard InChI InChI=1S/C8H7NO2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3H,4,9H2;1H
Standard InChI Key SJTXRIPLPYYSGM-UHFFFAOYSA-N
SMILES C1C(=O)C2=C(O1)C=CC(=C2)N.Cl
Canonical SMILES C1C(=O)C2=C(O1)C=CC(=C2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-amino-1-benzofuran-3-one hydrochloride consists of a benzofuran scaffold—a benzene ring fused to a furan ring—with an amino group (-NH2_2) at the 5-position and a ketone group (=O) at the 3-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies . Key features include:

  • Molecular Formula: C8H8ClNO2\text{C}_8\text{H}_8\text{ClNO}_2

  • Molar Mass: 185.61 g/mol

  • IUPAC Name: 5-amino-1-benzofuran-3-one hydrochloride .

Spectral Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. The 1H^1\text{H}-NMR spectrum typically shows signals for aromatic protons (δ 6.5–7.5 ppm), the amino group (δ 4.5–5.5 ppm), and the carbonyl group (δ 170–180 ppm in 13C^{13}\text{C}-NMR) .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of benzofuran derivatives often involves cyclization reactions. For 5-amino-1-benzofuran-3-one hydrochloride, a one-pot condensation of ninhydrin with 4-amino-1,2-naphthoquinones in acetic acid has been reported, yielding spiro-isobenzofuran intermediates . Key steps include:

  • Condensation: Ninhydrin reacts with 4-amino-1,2-naphthoquinones at 50°C in acetic acid.

  • Oxidation: Periodic acid is added to facilitate ring closure and stabilization .

Catalytic Methods

Copper-catalyzed reactions using deep eutectic solvents (DES) like choline chloride-ethylene glycol (ChCl.EG) have emerged as eco-friendly alternatives. These methods achieve yields of 70–91% by stabilizing polar intermediates and accelerating intramolecular cyclization .

Table 1: Comparison of Synthesis Methods

MethodCatalyst/SolventYield (%)Key Advantage
One-pot condensation Acetic acid45–93Simplicity
Copper-catalyzed CuBr, ChCl.EG70–91Eco-friendly, high efficiency

Biological Activities and Mechanisms

Antimicrobial Properties

Benzofuran derivatives exhibit broad-spectrum antimicrobial activity. The amino group enhances hydrogen bonding with microbial enzymes, disrupting cell wall synthesis. For example, 5-amino-1-benzofuran-3-one hydrochloride shows inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .

Enzyme Inhibition

5-Amino-1-benzofuran-3-one hydrochloride acts as a monoamine oxidase (MAO) inhibitor, with selectivity for MAO-B (IC50_{50}: 0.8 µM) over MAO-A (IC50_{50}: 5.2 µM). This suggests potential in treating neurodegenerative disorders like Parkinson’s disease .

Pharmacological Applications

Anti-Inflammatory Activity

In murine asthma models, structural analogs of this compound reduced eosinophil infiltration by 60% at 3 mg/kg, outperforming dexamethasone . The mechanism involves suppression of NF-κB and COX-2 pathways.

Neuropharmacology

As a serotonin-norepinephrine-dopamine releasing agent (SNDRA), it enhances monoamine transmission, showing promise in mood disorder therapeutics. In vivo studies in rats demonstrated dose-dependent increases in locomotor activity, akin to MDMA .

Comparative Analysis with Structural Analogs

Table 2: Key Analogues and Their Properties

CompoundMolecular FormulaBiological Activity
5-[(1S)-1-Aminoethyl] derivative C8H11N5O\text{C}_8\text{H}_{11}\text{N}_5\text{O}H3_3R antagonist (pKi_i 6.40)
5-Amino-3,3-dimethyl derivative C10H11NO2\text{C}_{10}\text{H}_{11}\text{NO}_2Antifungal (MIC: 4 µg/mL)
Spiro-isobenzofuran C15H10O4\text{C}_{15}\text{H}_{10}\text{O}_4Anticancer (IC50_{50}: 9 µM)

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